REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([O:22][CH3:23])=[CH:11][C:12]([N+:19]([O-])=O)=[C:13]([CH:18]=1)[C:14]([O:16][CH3:17])=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-]S(S([O-])=O)=O.[Na+].[Na+]>CO.O>[NH2:19][C:12]1[CH:11]=[C:10]([O:22][CH3:23])[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:18][C:13]=1[C:14]([O:16][CH3:17])=[O:15] |f:1.2.3|
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Name
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|
Quantity
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13.48 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[O-]S(=O)S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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700 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The heterogeneous solution was concentrated under vacuum
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Type
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ADDITION
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Details
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The residue was treated with water (100 ml)
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Type
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EXTRACTION
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Details
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the mixture extracted with ethyl acetate (2×200 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over MgSO4
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Type
|
CUSTOM
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Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel column
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1)OC)OCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |